molecular formula C17H12F3N3O4S B2546140 N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 431933-43-6

N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2546140
CAS No.: 431933-43-6
M. Wt: 411.36
InChI Key: MCKCEQIYPOZIPS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine class of heterocyclic molecules, characterized by a sulfur and nitrogen-containing bicyclic core. The structure features a 3-nitrophenylacetamide moiety linked to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine scaffold. The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity, while the nitro group at the phenyl ring’s meta position introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)9-4-5-13-12(6-9)22-16(25)14(28-13)8-15(24)21-10-2-1-3-11(7-10)23(26)27/h1-7,14H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKCEQIYPOZIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazinone core and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The IUPAC name of the compound is N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide. Its molecular formula is C17H14F3N3O4S. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the benzothiazinone core are crucial for its binding affinity and activity. It may inhibit enzyme activity by binding to active or allosteric sites, disrupting normal cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : The compound has shown promising antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against these pathogens .
  • Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although specific data on MIC values against fungal strains is limited.
  • Anticancer Potential : Research into the anticancer effects of compounds with similar structures indicates potential efficacy in inhibiting cancer cell proliferation. This compound’s unique functional groups could enhance its cytotoxicity against various cancer cell lines .

Case Studies

Several studies have explored the biological activity of related compounds and provided insights into their mechanisms:

  • Comparative Studies : A comparative analysis of similar compounds revealed that those with trifluoromethyl substitutions often exhibited enhanced biological activity compared to their non-fluorinated counterparts .
  • Mannich Bases : Research on Mannich bases has highlighted their anticancer and antimicrobial properties, suggesting that structural modifications can significantly influence bioactivity . The incorporation of the benzothiazinone core in this compound may similarly enhance its therapeutic potential.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus0.125 - 8
AntibacterialEscherichia coli0.125 - 8
AntifungalVarious fungal strainsTBDTBD
AnticancerHuman cancer cell linesTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Phenyl Ring

N-(4-Nitrophenyl) Analog (CAS: 371136-63-9)
  • Structure : The nitro group is para-substituted on the phenyl ring.
  • Molecular Formula : C₁₇H₁₂F₃N₃O₄S vs. C₁₇H₁₂F₃N₃O₄S (target compound).
  • Key Differences :
    • The para-nitro group may alter steric and electronic interactions compared to the meta position.
    • QSAR studies suggest bulky para/meta substituents enhance antifungal activity .
    • The target compound’s meta-nitro group may offer distinct binding interactions in enzymatic pockets .
N-(2-Cyanophenyl) Analog (CID 2876418)
  • Structure: A cyano group replaces the nitro group at the phenyl ring’s ortho position.
  • Molecular Formula : C₁₈H₁₂F₃N₃O₂S.
  • Key Differences: The cyano group’s strong electron-withdrawing nature may reduce hydrogen-bonding capacity compared to nitro. Lower molar mass (407.37 g/mol) vs. ~408.44 g/mol (target compound) due to fewer oxygen atoms .
N-(3-Trifluoromethylphenyl) Analog (CAS: 300812-56-0)
  • Structure : A trifluoromethyl group replaces the nitro group.
  • Molecular Formula : C₁₈H₁₂F₆N₂O₂S.
  • Key Differences :
    • Higher lipophilicity (logP) due to additional fluorine atoms.
    • Molar mass: 434.36 g/mol vs. ~408.44 g/mol (target compound) .

Modifications on the Benzothiazine Core

N-(2-Butoxyphenyl) Analog (CAS: 431985-56-7)
  • Structure : A butoxy group is introduced at the phenyl ring’s ortho position.
  • Molecular Formula : C₂₁H₂₁F₃N₂O₃S.
  • Key Differences :
    • Increased steric bulk (molar mass: 438.46 g/mol) may hinder membrane permeability.
    • The butoxy group’s hydrophobicity could enhance tissue penetration but reduce solubility .
Dichlorophenyl Substituted Analog (CAS: 694498-44-7)
  • Structure : 3,5-Dichloro substitution on the phenyl ring.
  • Molecular Formula : C₁₇H₁₁Cl₂F₃N₂O₂S.
  • Molar mass: 435.25 g/mol vs. ~408.44 g/mol (target compound) .

Pharmacological and Physicochemical Properties

Compound Molar Mass (g/mol) logP (Predicted) Key Functional Groups Biological Activity Insights
Target Compound ~408.44 2.1–2.5 3-NO₂, 6-CF₃ Antifungal (inferred from QSAR)
N-(4-Nitrophenyl) Analog 408.44 2.0–2.3 4-NO₂, 6-CF₃ Likely reduced steric optimization
N-(2-Cyanophenyl) Analog 407.37 1.8–2.0 2-CN, 6-CF₃ Enhanced metabolic stability
N-(3-Trifluoromethylphenyl) 434.36 3.0–3.5 3-CF₃, 6-CF₃ High lipophilicity, CNS potential
N-(2-Butoxyphenyl) Analog 438.46 3.2–3.7 2-OBut, 6-CF₃ Improved tissue penetration

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